N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines the adamantane framework, known for its rigidity and stability, with a piperidine ring and a pyridine-sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Scientific Research Applications
N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The mode of action would depend on the specific target that the compound interacts with. Generally, compounds like this can act as agonists or antagonists, modulating the activity of their targets .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s targets. Piperidine derivatives are involved in a wide range of biological processes, from neurotransmission to cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Carboxamide Core: This step involves the reaction of adamantane-1-carboxylic acid with an appropriate amine to form the carboxamide.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the carboxamide.
Attachment of the Pyridine-Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with a pyridine-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives and other functionalized products.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide: shares structural similarities with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-sulfonamide.
Uniqueness
Structural Features: The combination of the adamantane core with a piperidine ring and a pyridine-sulfonyl group is unique, providing a distinct set of chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c26-21(22-11-17-8-18(12-22)10-19(9-17)13-22)24-14-16-3-6-25(7-4-16)29(27,28)20-2-1-5-23-15-20/h1-2,5,15-19H,3-4,6-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFICYNVVSNKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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